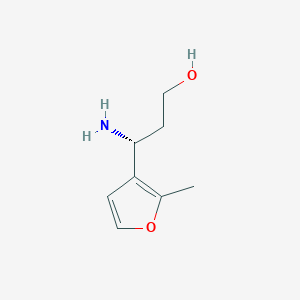

(3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL

Description

(3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL is a chiral amino alcohol featuring a 2-methyl-3-furyl substituent attached to a propanol backbone. The (3R) stereochemistry imparts asymmetry, influencing its biological activity and synthetic applications. The compound’s structure includes:

- Propan-1-ol chain: Provides hydrophilicity and hydroxyl-mediated solubility.

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2-methylfuran-3-yl)propan-1-ol |

InChI |

InChI=1S/C8H13NO2/c1-6-7(3-5-11-6)8(9)2-4-10/h3,5,8,10H,2,4,9H2,1H3/t8-/m1/s1 |

InChI Key |

LDUQWADSLNUOAB-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=C(C=CO1)[C@@H](CCO)N |

Canonical SMILES |

CC1=C(C=CO1)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with a suitable amino alcohol precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of (3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, solvents, and catalysts.

Major Products Formed

Scientific Research Applications

(3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects.

Comparison with Similar Compounds

3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol

Molecular Formula: C₆H₁₁N₃O₂ Molecular Weight: 157.17 g/mol Functional Groups: Triazole ring, hydroxymethyl (–CH₂OH), propanol chain. Physical State: Viscous colorless oil . Key Differences:

- The triazole ring replaces the furan, altering electronic properties and hydrogen-bonding capacity.

- Lacks a chiral center, reducing stereochemical complexity.

- Synthesized via click chemistry (azide-alkyne cycloaddition), suggesting applications in polymer or bioconjugate chemistry .

| Property | (3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL | 3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol |

|---|---|---|

| Aromatic Group | 2-Methylfuran | Triazole |

| Chirality | Yes (R-configuration) | No |

| Synthetic Route | Likely nucleophilic substitution | Click chemistry |

| Applications | Fragrance/pharma intermediate (inferred) | Bioconjugation, polymers |

(2R)-1-(Dimethylamino)-3-{4-[(6-{[2-Fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol

Molecular Formula: C₂₂H₂₃F₄N₅O₂ Molecular Weight: 465.44 g/mol Functional Groups: Dimethylamino (–N(CH₃)₂), pyrimidine, trifluoromethylphenyl. Key Differences:

- Contains a pyrimidine core and trifluoromethyl group, enhancing pharmacological relevance (e.g., kinase inhibition).

- Larger molecular size and fluorine atoms improve metabolic stability and lipophilicity.

- Designed for targeted therapeutic applications, contrasting with the simpler furan-based structure of the target compound .

| Property | (3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL | (2R)-1-(Dimethylamino)-[...]propan-2-ol |

|---|---|---|

| Heterocycle | Furan | Pyrimidine |

| Fluorine Content | None | 4 F atoms |

| Bioactivity | Undocumented | Likely kinase inhibitor |

| Molecular Complexity | Low | High |

(2R)-2-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol

Molecular Formula: C₁₀H₁₂F₃NO Molecular Weight: 219.20 g/mol Functional Groups: Amino (–NH₂), trifluoromethylphenyl (–C₆H₄CF₃). Key Differences:

- Applications in medicinal chemistry as a bioactive scaffold, differing from the furan-based target compound .

| Property | (3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL | (2R)-2-Amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol |

|---|---|---|

| Aromatic Group | Furan | Benzene with –CF₃ |

| Lipophilicity | Moderate | High (due to –CF₃) |

| Therapeutic Potential | Undocumented | Likely CNS-targeting agent |

Research Findings and Implications

- Structural-Activity Relationships : The 2-methylfuran group in the target compound may confer mild electrophilicity, whereas triazole or pyrimidine derivatives exhibit stronger hydrogen-bonding or kinase-targeting capabilities .

- Synthetic Versatility : The target compound’s chiral center and furan moiety make it a candidate for asymmetric catalysis or fragrance synthesis, contrasting with the click chemistry utility of triazole analogs .

Biological Activity

(3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL is a chiral amino alcohol that has garnered attention in medicinal chemistry due to its unique structural features, including a furan ring and an amino group. This compound's stereochemistry plays a significant role in its biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of (3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL is with a molecular weight of approximately 163.22 g/mol. The presence of the furan ring contributes to its reactivity and interaction with biological targets, which is crucial for its pharmacological potential.

Biological Activity Overview

Research indicates that (3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL exhibits several biological activities, primarily related to its interactions with enzymes and receptors. Key areas of investigation include:

- Antioxidant Activity : The furan moiety may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Neuroprotective Effects : Similar compounds have shown promise in neuroprotection, suggesting that (3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL may also possess such properties.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action.

The biological activity of (3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL can be attributed to several mechanisms:

- Enzyme Interaction : Studies indicate that the compound may act as a competitive inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.

- Receptor Binding : The compound's structure allows it to interact with various receptors, potentially affecting signal transduction pathways involved in cell growth and survival.

Case Studies

A series of studies have been conducted to evaluate the biological activity of (3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL:

- Antioxidant Studies : In vitro assays demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in cultured cells, indicating potential antioxidant properties.

- Cell Proliferation Assays : The compound was tested against various cancer cell lines (e.g., HL60 leukemic cells) showing significant antiproliferative effects with an IC50 value indicating effective concentration levels.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-1-butanol | Straight-chain amino alcohol | Neuroprotective effects |

| 4-Aminobutanol | Similar chain length | Antidepressant properties |

| 5-Hydroxymethylfurfural | Furan derivative | Antioxidant properties |

| 2-Methylfuran | Methyl-substituted furan | Flavoring agent |

The unique combination of functional groups in (3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL may lead to novel therapeutic applications not observed in other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.